5-Bromo-3-isothiocyanatoisoquinoline
Description
5-Bromo-3-isothiocyanatoisoquinoline is a brominated isoquinoline derivative featuring a bromine atom at position 5 and an isothiocyanate (-NCS) group at position 3. The bromine substituent enhances electrophilic reactivity, while the isothiocyanate group enables nucleophilic reactions, particularly with amines, to form thiourea linkages. This compound is of interest in medicinal chemistry and materials science due to its dual functionalization, which facilitates conjugation and derivatization .
Properties
CAS No. |
1192815-03-4 |
|---|---|
Molecular Formula |
C10H5BrN2S |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
5-bromo-3-isothiocyanatoisoquinoline |
InChI |
InChI=1S/C10H5BrN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H |
InChI Key |
ZRZKHMJBGSDIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 5-Bromo-3-isothiocyanatoisoquinoline and analogous brominated isoquinoline derivatives:
Key Observations :
- Position of Substituents: Bromine at position 5 is common across all compounds, likely due to favorable electronic effects during electrophilic substitution . The second substituent (e.g., -NCS, -NO₂, -Cl) dictates reactivity and applications.
- Functional Group Reactivity: The isothiocyanate group (-NCS) in the target compound enables rapid thiourea bond formation with amines, making it valuable for bioconjugation . The nitro group (-NO₂) in 5-Bromo-8-nitroisoquinoline is strongly electron-withdrawing, enhancing electrophilic reactivity and serving as a precursor for reduced amine derivatives . Chloro substituents (e.g., in 5-Bromo-8-chloroisoquinoline) facilitate nucleophilic substitution or cross-coupling reactions .
Physical and Chemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- IR and NMR Profiles: 5-Bromoisoquinoline exhibits IR peaks at 1582 cm⁻¹ (C=C stretching) and 1H NMR signals at δ 9.37 (aromatic proton), consistent with brominated isoquinolines . The -NCS group would introduce distinct IR peaks near 2100 cm⁻¹ (N=C=S stretch).
- Solubility: Nitro and chloro substituents increase polarity, enhancing solubility in polar solvents like DMSO. The methyl group in 5-Bromo-1-chloro-6-methylisoquinoline improves lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
